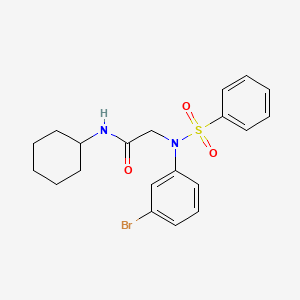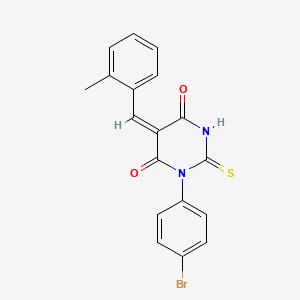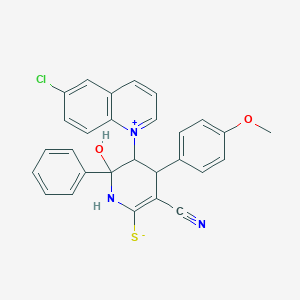
N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272 works by activating sGC, which is an enzyme that converts guanosine triphosphate (GTP) to cGMP. This increase in cGMP leads to the relaxation of smooth muscle cells in blood vessels, which results in vasodilation. N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272 has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects
In addition to its effects on the cardiovascular system, N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272 has also been shown to have potential therapeutic applications in other areas. It has been shown to have anti-inflammatory effects in the lungs, which may make it useful in the treatment of pulmonary hypertension. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272 is that it has been extensively studied, and its mechanism of action is well understood. This makes it a useful tool for researchers who are studying the cardiovascular system or other areas where N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272 has potential therapeutic applications. One limitation of N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272 is that it is a relatively new compound, and its long-term safety and efficacy have not been fully established.
Zukünftige Richtungen
There are several areas where future research on N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272 could be focused. One area is the development of new sGC activators that are more potent and selective than N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272. Another area is the development of new therapeutic applications for N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272, such as in the treatment of neurodegenerative diseases. Finally, more research is needed to fully understand the long-term safety and efficacy of N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272, which will be important for its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272 involves a multi-step process that includes the reaction of 3-bromophenyl isocyanate with cyclohexylamine, followed by the addition of phenylsulfonyl chloride. The resulting compound is then treated with glycine to form N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272. This synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been extensively studied in the field of cardiovascular disease, where it has shown potential as a therapeutic agent. It has been shown to increase the production of cyclic guanosine monophosphate (cGMP), which is a key signaling molecule in the cardiovascular system. This increase in cGMP leads to vasodilation, which can improve blood flow and reduce blood pressure.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3S/c21-16-8-7-11-18(14-16)23(27(25,26)19-12-5-2-6-13-19)15-20(24)22-17-9-3-1-4-10-17/h2,5-8,11-14,17H,1,3-4,9-10,15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBLMFBCSSICQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-methyl-2-pyridinyl)ethyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide trifluoroacetate](/img/structure/B6032445.png)
![4-[4-(methylthio)phenyl]-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6032451.png)
![methyl 3-{3-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B6032459.png)
![3-{1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6032460.png)
![4-[1-(1-adamantylcarbonyl)-2-pyrrolidinyl]-5-ethyl-3-methylisoxazole](/img/structure/B6032479.png)
![1-methyl-4-{3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6032484.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-4-(2-thienyl)butanamide](/img/structure/B6032517.png)
![N-(4-methylphenyl)-2-[(4-oxo-3,4-dihydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6032522.png)
![2-methoxy-5-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B6032523.png)

![2-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6032547.png)
![1-(4-methoxyphenyl)-6,6-dimethyl-N-[1-(2-pyridinylmethyl)-4-piperidinyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6032551.png)
![N-(dicyclopropylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6032558.png)